molecular formula C21H21F3N2O2 B3001495 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide CAS No. 941910-78-7

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

Cat. No. B3001495
M. Wt: 390.406
InChI Key: GXDGRYNRYKRFQY-UHFFFAOYSA-N
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Description

The compound "N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide" is a structurally complex molecule that appears to be related to the field of medicinal chemistry due to its dihydroquinolinone core, which is often associated with various pharmacological activities. The presence of a trifluoromethyl group suggests potential for increased biological activity and metabolic stability.

Synthesis Analysis

The synthesis of related CF3-containing dihydroquinolinones has been achieved through visible-light induced trifluoromethylation of N-arylcinnamamides using Togni's reagent under mild conditions . This method has been shown to be efficient and practical, allowing for the incorporation of various functional groups. Similarly, the synthesis of CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones has been developed through a visible light induced direct difluoromethylation and trifluoromethylation of N-methacryloyl benzamides . These methods feature mild reaction conditions and operational simplicity, indicating that a similar approach may be applicable for the synthesis of "N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide".

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through independent synthesis and subsequent structure proof, as seen in the synthesis of oxo-s-triazines . The regioselectivity of reactions involving the 4-oxoquinoline core, such as N-ethylation, has been studied using DFT methods, which could provide insights into the molecular structure and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of related benzamide compounds has been explored in various contexts. For instance, the oxidative coupling between benzamides and alkynes catalyzed by Rhodium has been used to synthesize polycyclic amides, including isoquinolones . This suggests that the compound of interest may also undergo similar oxidative coupling reactions, potentially leading to the formation of polycyclic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide" are not detailed in the provided papers, the studies on related compounds suggest that the presence of the trifluoromethyl group and the 4-oxoquinoline core could confer certain desirable properties such as increased lipophilicity, metabolic stability, and potential for diverse biological activities . The methodologies and analyses presented in these papers could be applied to determine the specific properties of the compound .

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c1-2-3-12-26-18-10-9-17(13-15(18)6-11-19(26)27)25-20(28)14-4-7-16(8-5-14)21(22,23)24/h4-5,7-10,13H,2-3,6,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDGRYNRYKRFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

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